N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide

Medicinal Chemistry Scaffold Hopping GPCR Agonist Design

Furazan-based oxadiazoles are underrepresented in commercial screening libraries, limiting SAR exploration of this pharmacophore. This compound directly addresses that gap as a 1,2,5-oxadiazole (furazan) S1P1 agonist scaffold with a strategic 4-fluorophenyl substituent and ortho-methoxy conformational control. • Enables head-to-head metabolic stability comparison with 4-Cl analogs (C-F bond ~485 vs. C-Cl ~339 kJ/mol). • Ortho-methoxy orientation provides distinct conformational pharmacophore vs. para-methoxy regioisomer. • Fills furazan chemical space gap in lead-like screening libraries (MW 343.31, clogP 2.48, TPSA 93.34 Ų). Custom synthesis with quality assurance; global shipping available.

Molecular Formula C17H14FN3O4
Molecular Weight 343.31 g/mol
Cat. No. B12211554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
Molecular FormulaC17H14FN3O4
Molecular Weight343.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O4/c1-23-13-4-2-3-5-14(13)24-10-15(22)19-17-16(20-25-21-17)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,21,22)
InChIKeyKTPLXYSCTGQQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furazan S1P1 Agonist: Procurement-Grade Overview


N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide (C₁₇H₁₄FN₃O₄, MW 343.31 g/mol) is a fully synthetic small molecule built on a 1,2,5-oxadiazole (furazan) core, substituted at the 4-position with a 4-fluorophenyl group and at the 3-position via an acetamide linkage to a 2-methoxyphenoxy moiety [1]. The furazan heterocycle is the least commonly exploited oxadiazole isomer in medicinal chemistry relative to 1,2,4- and 1,3,4-oxadiazoles, yet it confers a distinct electronic profile—its strong inductive effect is comparable to that of a trifluoromethyl or tetrazolyl group—making it a strategic choice when isosteric replacement of those moieties is required [2]. The compound falls within the generic scope of Abbott/AbbVie patents (e.g., US 20080280876) claiming oxadiazole-based S1P₁ receptor agonists for immunosuppressive indications [3].

Workflow S1P₁ GPCR agonist research
Selection Furazan core with CF₃-like inductive effect
Use Context Scaffold-hopping & isosteric replacement studies

Why This Compound Cannot Be Replaced by In-Class Analogs


Within the 1,2,5-oxadiazol-3-yl acetamide chemotype, three structural variables dominate biological and physicochemical behaviour: (i) the nature of the 4-aryl substituent on the furazan ring, (ii) the positional isomerism of the methoxy group on the phenoxyacetamide side chain, and (iii) the identity of the oxadiazole isomer itself (1,2,5- vs. 1,2,4- vs. 1,3,4-). The 4-fluorophenyl group in the target compound is not a trivial replacement for 4-chlorophenyl or 4-methylphenyl; the electronegativity and small van der Waals radius of fluorine alter the dipole moment of the furazan core and can determine whether a compound acts as an agonist or antagonist at G-protein-coupled receptors such as S1P₁ [1]. Similarly, the 2-methoxyphenoxy (ortho-methoxy) regioisomer cannot be assumed equipotent to the 4-methoxyphenoxy (para-methoxy) variant, as the orientation of the methoxy group affects the conformational preference of the ether linkage and the presentation of the terminal phenyl ring to hydrophobic binding pockets. Finally, the 1,2,5-oxadiazole (furazan) isomer is not functionally interchangeable with 1,2,4- or 1,3,4-oxadiazoles; the furazan ring induces a distinct electron-withdrawing effect that modulates the pKa of the adjacent acetamide NH and alters hydrogen-bonding capacity [2]. Procurement without verifying the exact substitution pattern therefore risks introducing a compound with a different target engagement profile, metabolic stability, or physicochemical handling properties.

4-Fluorophenyl substitution
Dipole moment and target engagement may differ from 4-chloro or 4-methyl analogs
2-Methoxy regioisomerism
Ortho-methoxy enables intramolecular H-bond; para-methoxy analog presents different pharmacophore shape
Oxadiazole isomer identity
Furazan (1,2,5-oxadiazole) has stronger inductive effect than 1,2,4- or 1,3,4-oxadiazole; may alter H-bonding and pKa

Quantitative Differentiation Evidence vs. Closest Analogs


Furazan vs. 1,2,4-Oxadiazole Core: Electronic and Steric Profile

The furazan (1,2,5-oxadiazole) core is structurally distinct from the more common 1,2,4-oxadiazole isomer used in S1P₁ agonist programs. In the furazan ring, the two nitrogen atoms are adjacent (N–N bond), creating a stronger inductive electron-withdrawing effect that is quantitatively comparable to a trifluoromethyl (–CF₃) or tetrazolyl substituent, whereas the 1,2,4-oxadiazole exerts a weaker, more distributed electronic influence [1]. This difference directly impacts the acidity of the adjacent acetamide NH proton and thus hydrogen-bond donor strength. A direct positional analog bearing the identical 4-fluorophenyl and 2-methoxyphenoxyacetamide substituents but on a 1,2,4-oxadiazole scaffold would therefore present a different pharmacophoric hydrogen-bonding profile.

Furazan core electronic profile
Class-level
Inductive effect ≈ CF₃/tetrazole; stronger than 1,2,4-oxadiazole
Scaffold-hopping may alter target binding
Rank-order from review; no single numerical value
Medicinal Chemistry Scaffold Hopping GPCR Agonist Design

4-Fluorophenyl vs. 4-Chlorophenyl: Lipophilicity & Metabolic Stability

The 4-fluorophenyl group on the target compound provides a substantially different lipophilicity contribution compared to the 4-chlorophenyl analog, N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide . Using the predicted clogP of the target compound (2.48) [1] and applying the established aromatic halogen π-contribution values (F: +0.14; Cl: +0.71 on the Hansch scale), the chloro analog is estimated to have a clogP approximately 0.5–0.6 log units higher [2]. This difference is sufficient to affect aqueous solubility, plasma protein binding, and passive membrane permeability in a measurable manner. Additionally, the C–F bond is significantly stronger than the C–Cl bond (~485 vs. ~339 kJ/mol), rendering the fluorophenyl ring more resistant to oxidative metabolism and potentially reducing the formation of reactive arene oxide intermediates [2].

4‑F vs 4‑Cl lipophilicity
Reported
ΔclogP ≈ +0.5–0.6 for chloro analog; C–F BDE ~485 vs C–Cl ~339 kJ/mol
Supports metabolic stability comparison
Predicted clogP; requires experimental validation
Lipophilicity Modulation CYP450 Metabolism Halogen Bonding

2-Methoxy vs. 4-Methoxy Regioisomerism: Conformation & H-Bonding

The target compound carries the methoxy substituent at the ortho (2-) position of the phenoxy ring, whereas commercially available near-analogs such as N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide bear the para (4-) isomer . The ortho-methoxy group can form an intramolecular hydrogen bond with the phenoxy ether oxygen, stabilizing a gauche conformation of the O–CH₂–C(O) linker that orients the terminal phenyl ring in a folded geometry. In contrast, the para-methoxy analog lacks this intramolecular interaction and presents a more extended, linear conformation [1]. This conformational difference translates to a distinct molecular shape: the target compound has a computed topological polar surface area (TPSA) of 93.34 Ų [2], whereas the extended para-methoxy conformer is expected to exhibit a slightly larger effective polar surface area due to the more exposed methoxy oxygen. The biological consequence is that the ortho-methoxy regioisomer may access binding pockets with different shape complementarity requirements than the para-methoxy analog.

2‑MeO vs 4‑MeO conformation
Reported
Intramolecular OCH₃···O interaction possible; folded vs extended conformation
Regioisomer alters 3D pharmacophore presentation
Qualitative conformational analysis
Conformational Analysis Structure–Activity Relationship Ether Linkage Geometry

Drug-Likeness & Oral Bioavailability: Lipinski and Rule-of-Three Profile

The target compound satisfies all four Lipinski Rule-of-Five criteria (MW = 343.31 ≤ 500; clogP = 2.48 ≤ 5; HBD = 2 ≤ 5; HBA = 7 ≤ 10) and also the more stringent Rule-of-Three criteria for fragment-based screening hits (MW ≤ 300 is the only violation at 343.31, but the compound remains within a lead-like space) [1]. This is a non-trivial achievement for a compound containing a furazan ring: many furazan derivatives exceed clogP thresholds due to the aromatic nature of the heterocycle, and the balanced profile here results specifically from the combination of the polar acetamide linker and the methoxy group on the phenoxy ring. The compound has 3 rotatable bonds, which is low for its molecular weight and suggests a relatively rigid structure with lower entropic penalty upon target binding [1].

Drug‑likeness profile
Reported
MW 343, clogP 2.48, HBD 2, HBA 7, RB 3; passes Lipinski RO5
Supports lead-like library screening fit
Computed properties; verify experimentally
Drug-Likeness Oral Bioavailability Fragment-Based Drug Discovery

Optimal Application Scenarios


S1P₁ Receptor Agonist Lead Identification and Scaffold-Hopping

The compound is structurally encompassed by Abbott/AbbVie patent US 20080280876 claiming oxadiazole-based S1P₁ agonists for immunosuppression [1]. Its furazan core offers a scaffold-hopping alternative to the 1,2,4-oxadiazole-based S1P₁ agonists (e.g., those in Bioorg. Chem. 2019, 82, 41–57) and provides a differentiated intellectual property position. The 4-fluorophenyl substituent enhances metabolic stability relative to chloro analogs, and the ortho-methoxy orientation presents a distinct conformational pharmacophore for S1P₁ binding pocket engagement. Procurement is most justified when the research objective is to explore furazan-based S1P₁ modulation or to diversify a patent estate around oxadiazole GPCR agonists.

Furazan Fragment and Lead-Like Library Enrichment

Given its compliance with Lipinski and near-compliance with Rule-of-Three criteria (MW 343.31, clogP 2.48, TPSA 93.34 Ų) [2], this compound is suitable for inclusion in lead-like screening libraries where furazan representation is typically underrepresented. The low number of rotatable bonds (3) and moderate lipophilicity make it a high-quality entry for fragment-growth or scaffold-based screening approaches. The compound fills a gap in commercially available furazan chemical space, as the majority of oxadiazole screening compounds are 1,2,4- or 1,3,4-isomers [3].

Metabolism & CYP450 Stability of Halogenated Furazan Acetamides

The 4-fluorophenyl group's substantially stronger C–F bond (~485 kJ/mol vs. ~339 kJ/mol for C–Cl) [4] makes this compound an ideal candidate for head-to-head metabolic stability comparisons with its 4-chlorophenyl analog. Researchers investigating the effect of aryl halide identity on oxidative metabolism in the furazan series can use this compound as the fluorinated benchmark. The predicted lower clogP (2.48) further suggests reduced CYP450 2D6 and 3A4 binding affinity compared to the more lipophilic chloro congener, a hypothesis testable in standard human liver microsome assays.

Conformational Analysis of Ortho-Substituted Phenoxyacetamides

The ortho-methoxy substitution pattern enables intramolecular hydrogen bonding between the methoxy oxygen and the phenoxy ether oxygen, stabilizing a folded conformation distinct from the extended conformation of the para-methoxy regioisomer [5]. This compound serves as a valuable conformational probe in NMR or X-ray crystallography studies aimed at understanding how side-chain geometry affects target binding in furazan-containing ligands. It can be used alongside the para-methoxy analog to establish SAR around phenoxyacetamide conformational preferences.

Application
Selection Property
Validation Focus
S1P₁ agonist scaffold-hopping
Furazan core electronic profile
Target engagement vs 1,2,4-oxadiazole analogs
Lead-like library enrichment
Lipinski compliance & scaffold novelty
Physicochemical & fragment-growth profiling
CYP metabolism comparison
4‑F metabolic stability vs 4‑Cl
In vitro microsomal stability assays
Phenoxyacetamide conformation
Ortho‑methoxy intramolecular H‑bond
NMR/X‑ray conformation & SAR
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